molecular formula C14H14FNO3S B5374761 N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide

N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B5374761
M. Wt: 295.33 g/mol
InChI Key: QUHRKWLTXOUVBU-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylaniline and 4-methoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 4-fluoro-2-methylaniline is dissolved in dichloromethane, and triethylamine is added to the solution. The 4-methoxybenzenesulfonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, leading to inhibition of enzyme activity. The fluoro and methoxy groups can enhance the binding affinity and specificity of the compound towards its target. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-2-methylphenyl)cyclopentanecarboxamide
  • N-(4-fluoro-2-methylphenyl)-4-methylbenzenemethanamine
  • 2-fluoro-4-methylphenol

Comparison

  • N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide is unique due to the presence of both fluoro and methoxy groups, which confer distinct chemical and biological properties.
  • N-(4-fluoro-2-methylphenyl)cyclopentanecarboxamide lacks the methoxy group, which may result in different binding affinities and biological activities.
  • N-(4-fluoro-2-methylphenyl)-4-methylbenzenemethanamine has a different substitution pattern, which can affect its reactivity and applications.
  • 2-fluoro-4-methylphenol is a simpler compound with fewer functional groups, making it less versatile in terms of chemical modifications and applications.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-10-9-11(15)3-8-14(10)16-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHRKWLTXOUVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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